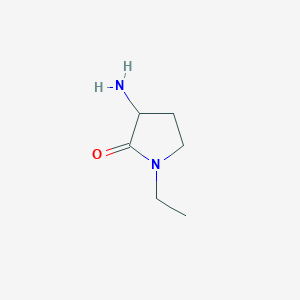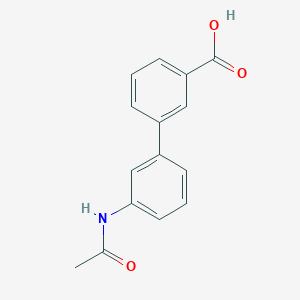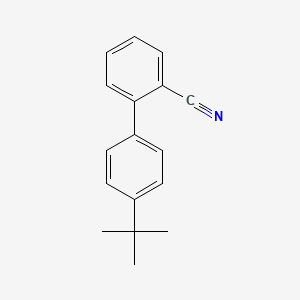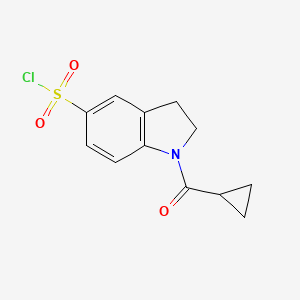
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide" is not directly mentioned in the provided papers. However, similar compounds with chloro, propanamide, and substituted phenyl groups have been synthesized and studied for various properties and applications. These compounds generally belong to a class of organic materials that exhibit interesting electro-optic and nonlinear optical properties, which make them potential candidates for applications in photonics and as active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of related compounds typically involves standard organic synthesis methods. For instance, N-(2-chlorophenyl)-(1-propanamide) was synthesized using a standard method and purified by repeated crystallization . Similarly, other chlorinated propanamide derivatives were obtained through reactions involving amines and acyl chlorides, yielding high-purity products . These methods are indicative of the possible synthetic routes that could be employed for the synthesis of "2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide."
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. Single crystals suitable for X-ray diffraction analysis have been grown using slow evaporation or cooling solution growth techniques, revealing that these compounds can crystallize in different systems such as monoclinic . The crystal structure analysis provides valuable information about the molecular conformation and intermolecular interactions, which are crucial for understanding the material's properties.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively characterized. UV-Vis, IR, NMR, and powder XRD techniques have been used to characterize the grown crystals, revealing their transparency and confirming their molecular structure . The nonlinear optical properties, such as second harmonic generation (SHG), have been measured, indicating the potential of these materials in optical applications . Dielectric studies have also been conducted to understand the dependence of capacitance, dielectric constant, and conductivity on frequency and temperature . Additionally, solubility studies in various solvent mixtures have been performed, which are essential for understanding the material's behavior in different environments .
科学的研究の応用
Antiprotozoal Activity
Research indicates that compounds related to 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide, specifically 2,5-bis(4-guanylphenyl)furans and related analogues, have been synthesized and evaluated for their antimalarial and antitrypanosomal activity. While these compounds did not exhibit high antimalarial activity, several demonstrated significant activity against Trypanosoma rhodesiense in mice, indicating their potential as antiprotozoal agents (Das & Boykin, 1977).
Receptor Binding and Pharmacological Actions
Studies have explored the binding and agonist activities of similar compounds at various receptor sites, suggesting their potential in pharmacology and neuroscience. For example, certain compounds have been tested for their ability to elicit penile erections in rats by acting as agonists at specific serotonin receptors (Millan et al., 1997). Another study focused on the chronobiotic properties of related compounds in rat models, showing their potential in influencing biological rhythms (Epperson et al., 2004).
Neuroendocrine Influence
Compounds structurally related to 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide have been studied for their effects on neuroendocrine systems. Research has revealed that certain compounds can influence hormone secretion, potentially through interactions with 5-HT2A and 5-HT2C receptors, suggesting their utility in studying neuroendocrine pathways (Damjanoska et al., 2003).
Impact on Bioelectrogenesis and Muscle Contractility
Research on similar molecules, such as IQP (2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide), has shown their potential to affect the bioelectrogenesis and contractile activity of isolated smooth muscles, indicating applications in understanding muscle physiology and developing therapeutic agents (Gledacheva et al., 2020).
特性
IUPAC Name |
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-6(12)11(15)14-8-5-9(16-2)7(13)4-10(8)17-3/h4-6H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFFIAHQMRPYBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220376 |
Source


|
| Record name | 2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide | |
CAS RN |
956576-39-9 |
Source


|
| Record name | 2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1286747.png)

![1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B1286749.png)
![3-[4-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1286750.png)







